molecular formula C16H15IN2O3 B4876291 N-(4-iodo-2,5-dimethylphenyl)-2-methyl-3-nitrobenzamide

N-(4-iodo-2,5-dimethylphenyl)-2-methyl-3-nitrobenzamide

Cat. No. B4876291
M. Wt: 410.21 g/mol
InChI Key: KGADPECMURFCNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-iodo-2,5-dimethylphenyl)-2-methyl-3-nitrobenzamide, also known as INH1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. INH1 is a potent inhibitor of Rho kinase, an enzyme that plays a crucial role in various cellular processes, including cell migration, proliferation, and apoptosis.

Scientific Research Applications

N-(4-iodo-2,5-dimethylphenyl)-2-methyl-3-nitrobenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular disease, and neurological disorders. In cancer research, N-(4-iodo-2,5-dimethylphenyl)-2-methyl-3-nitrobenzamide has been shown to inhibit cancer cell migration, invasion, and metastasis in various cancer types, including breast, lung, and prostate cancer. N-(4-iodo-2,5-dimethylphenyl)-2-methyl-3-nitrobenzamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In cardiovascular research, N-(4-iodo-2,5-dimethylphenyl)-2-methyl-3-nitrobenzamide has been shown to improve cardiac function and reduce cardiac fibrosis in animal models of heart failure. In neurological research, N-(4-iodo-2,5-dimethylphenyl)-2-methyl-3-nitrobenzamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.

Mechanism of Action

N-(4-iodo-2,5-dimethylphenyl)-2-methyl-3-nitrobenzamide is a potent inhibitor of Rho kinase, an enzyme that plays a crucial role in various cellular processes, including cell migration, proliferation, and apoptosis. Rho kinase regulates actin cytoskeleton dynamics, which is essential for cell migration and invasion. N-(4-iodo-2,5-dimethylphenyl)-2-methyl-3-nitrobenzamide inhibits Rho kinase by binding to its ATP-binding site, thereby preventing its activation and downstream signaling.
Biochemical and Physiological Effects:
N-(4-iodo-2,5-dimethylphenyl)-2-methyl-3-nitrobenzamide has been shown to have various biochemical and physiological effects, including inhibition of cancer cell migration and invasion, improvement of cardiac function, reduction of cardiac fibrosis, improvement of cognitive function, and reduction of neuroinflammation. N-(4-iodo-2,5-dimethylphenyl)-2-methyl-3-nitrobenzamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

N-(4-iodo-2,5-dimethylphenyl)-2-methyl-3-nitrobenzamide has several advantages for lab experiments, including its high potency and selectivity for Rho kinase inhibition, its ability to inhibit cancer cell migration and invasion, and its potential therapeutic applications in various diseases. However, N-(4-iodo-2,5-dimethylphenyl)-2-methyl-3-nitrobenzamide also has some limitations, including its poor solubility in water, which can limit its use in in vivo studies, and its potential off-target effects, which can affect the interpretation of experimental results.

Future Directions

There are several future directions for N-(4-iodo-2,5-dimethylphenyl)-2-methyl-3-nitrobenzamide research, including the development of more potent and selective Rho kinase inhibitors, the optimization of N-(4-iodo-2,5-dimethylphenyl)-2-methyl-3-nitrobenzamide for in vivo studies, the evaluation of N-(4-iodo-2,5-dimethylphenyl)-2-methyl-3-nitrobenzamide in combination with other therapies, and the identification of novel therapeutic applications for N-(4-iodo-2,5-dimethylphenyl)-2-methyl-3-nitrobenzamide in other diseases. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of N-(4-iodo-2,5-dimethylphenyl)-2-methyl-3-nitrobenzamide and to identify potential biomarkers for patient selection and monitoring.

properties

IUPAC Name

N-(4-iodo-2,5-dimethylphenyl)-2-methyl-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15IN2O3/c1-9-8-14(10(2)7-13(9)17)18-16(20)12-5-4-6-15(11(12)3)19(21)22/h4-8H,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGADPECMURFCNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1I)C)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15IN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.